Fmoc-2-amino-6-chlorobenzoic acid
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Overview
Description
Fmoc-2-amino-6-chlorobenzoic acid is a chemical compound with the molecular formula C22H16ClNO4 and a molecular weight of 393.82 g/mol . It is commonly used in proteomics research and serves as an important organic intermediate in various fields, including agrochemicals, pharmaceuticals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-2-amino-6-chlorobenzoic acid can be synthesized through a series of chemical reactions involving the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions typically involve the use of a base such as sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-2-amino-6-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted benzoic acids .
Scientific Research Applications
Fmoc-2-amino-6-chlorobenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of protein interactions and functions.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of Fmoc-2-amino-6-chlorobenzoic acid involves its role as a protecting group for amines in peptide synthesis. The Fmoc group is base-labile and can be removed using piperidine, allowing for the sequential addition of amino acids in solid-phase peptide synthesis . The molecular targets and pathways involved include the activation of the carboxyl group of amino acids and the protection of the amino group .
Comparison with Similar Compounds
Similar Compounds
Fmoc-2-amino-benzoic acid: Similar in structure but lacks the chlorine atom.
Fmoc-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-tyrosine: Contains a phenolic group and is used in similar applications.
Uniqueness
Fmoc-2-amino-6-chlorobenzoic acid is unique due to the presence of the chlorine atom, which can participate in additional chemical reactions, providing more versatility in synthetic applications .
Properties
IUPAC Name |
2-chloro-6-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4/c23-18-10-5-11-19(20(18)21(25)26)24-22(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17H,12H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMSGOVBWSEHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C(=CC=C4)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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